[(6-Chloropyridin-3-yl)methyl](methyl)(2-methylpropyl)amine
Description
(6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine is a tertiary amine featuring a 6-chloropyridine core substituted at the 3-position with a methylene-linked nitrogen atom. The nitrogen is further substituted with a methyl group and a 2-methylpropyl (isobutyl) group. This compound shares structural motifs with neonicotinoid insecticides, such as nitenpyram metabolites, where the pyridine ring and alkylamine side chain play critical roles in biological activity .
Properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2/c1-9(2)7-14(3)8-10-4-5-11(12)13-6-10/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDJONBRLAJJRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)CC1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
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Base: Triethylamine (TEA) or potassium carbonate (K₂CO₃).
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Temperature: 60–80°C under reflux.
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Time: 12–24 hours.
The reaction proceeds via an SN2 mechanism , where the amine acts as a nucleophile, displacing the halide. Purification typically involves column chromatography or recrystallization.
Advantages: High atom economy and compatibility with scalable processes.
Limitations: Requires anhydrous conditions and generates stoichiometric halide waste.
Reductive Amination of 6-Chloro-3-pyridinecarbaldehyde with Methyl(2-methylpropyl)amine
Reductive amination offers a versatile pathway by condensing an aldehyde with an amine followed by reduction. Here, 6-chloro-3-pyridinecarbaldehyde reacts with methyl(2-methylpropyl)amine in the presence of a reducing agent.
Reaction Conditions
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Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).
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Solvent: Methanol or dichloromethane.
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Catalyst: Acetic acid (1–5 mol%).
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Temperature: Room temperature.
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Time: 6–12 hours.
The mechanism involves imine formation followed by hydride transfer to yield the tertiary amine.
Advantages: Mild conditions and high functional group tolerance.
Limitations: Sensitivity to moisture and competing aldol side reactions.
Advantages: High selectivity for nitro groups.
Limitations: Multi-step synthesis and catalyst cost.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis. A one-pot approach combines 6-chloropyridin-3-ylmethanol , methyl(2-methylpropyl)amine , and a dehydrating agent under microwave conditions.
Reaction Conditions
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Dehydrating Agent: Molecular sieves (4Å) or p-toluenesulfonic acid (PTSA).
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Solvent: Toluene or acetonitrile.
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Microwave Power: 150–200 W.
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Temperature: 100–120°C.
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Time: 20–40 minutes.
This method leverages in situ generation of iminium intermediates , which are stabilized by the dehydrating agent.
Advantages: Reduced reaction time and energy consumption.
Limitations: Specialized equipment required.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: N-oxides or other oxidized forms.
Reduction Products: Reduced amine derivatives.
Scientific Research Applications
Chemistry
(6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical entities.
Biology
In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry
In the industrial sector, (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine exerts its effects depends on its interaction with molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs with Pyridine Derivatives
Nitenpyram Metabolites ()
- N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N-methylethene-1,1-diamine : Differs by replacing the isobutyl group with an ethyl group and introducing an ethenediamine chain. This modification reduces steric bulk and lipophilicity, likely altering metabolic stability and insecticidal activity .
- N-((6-Chloropyridin-3-yl)methyl)ethanamine : Simpler structure with only an ethyl group on the nitrogen. Lower molecular weight may enhance solubility but reduce target affinity compared to the isobutyl analog.
Isopropyl-(6-Trifluoromethylpyridin-3-ylmethyl)-amine ()
- Key Differences: Pyridine ring substituted with a trifluoromethyl (-CF₃) group instead of chlorine. The -CF₃ group is strongly electron-withdrawing, which could enhance binding to acetylcholine receptors in pests.
Heterocyclic Ring Variations
(2-Methylpropyl)[(pyrimidin-5-yl)methyl]amine ()
- Pyrimidine vs. Pyridine : Pyrimidine contains two nitrogen atoms, increasing electron deficiency and altering π-π stacking interactions. The isobutyl group is retained, but the heterocycle change may reduce bioactivity in systems sensitive to pyridine-specific interactions .
Thienopyrimidine Derivatives ()
- Example: (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine
- Structural Impact: Replacement of pyridine with a thienopyrimidine ring introduces sulfur and additional nitrogen atoms.
Substituent Variations on the Amine Group
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Key Differences : Cyclopropyl group replaces isobutyl. The rigid, small cyclopropyl ring may restrict conformational flexibility, impacting interactions with biological targets. This compound also incorporates a pyrazole ring, adding hydrogen-bonding capability .
Dicyclohexylamine Derivatives ()
- Example : 1-(2-Bromoacetyl)-3-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one
- Impact of Bulky Amines : Bulky amines like dicyclohexylamine require bromoacetyl groups for reactivity, whereas the target compound’s isobutyl group balances synthetic accessibility and steric effects .
Physicochemical Properties
| Compound | Substituents on N | Heterocycle | LogP* (Predicted) | Key Features |
|---|---|---|---|---|
| Target Compound | Methyl, Isobutyl | 6-Chloropyridine | ~2.5 | High lipophilicity, moderate steric bulk |
| Nitenpyram Metabolite (N-ethyl variant) | Methyl, Ethyl | 6-Chloropyridine | ~1.8 | Lower lipophilicity, faster metabolism |
| Isopropyl-(6-CF₃-pyridin-3-ylmethyl)-amine | Isopropyl | 6-Trifluoromethyl | ~3.0 | Enhanced electron withdrawal |
| (2-Methylpropyl)[pyrimidin-5-yl]amine | Isobutyl | Pyrimidine | ~2.2 | Reduced aromatic electron density |
*LogP values estimated using fragment-based methods.
Biological Activity
(6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine
- Molecular Formula : C12H16ClN
- Molecular Weight : 223.72 g/mol
Biological Activity Overview
The biological activity of (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine primarily revolves around its interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.
- Receptor Binding : It exhibits affinity for specific receptors, potentially modulating neurotransmitter systems.
Pharmacological Effects
The following table summarizes key pharmacological effects associated with the compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
Research conducted on various cancer cell lines showed that the compound effectively inhibited cell growth. The mechanism was linked to the induction of apoptosis through caspase activation pathways, indicating its potential role in cancer therapy.
Safety and Toxicity
Toxicological assessments have shown that while the compound exhibits promising biological activities, it is crucial to evaluate its safety profile. Preliminary studies suggest moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 6-chloropyridine-3-carbaldehyde with methylamine and 2-methylpropylamine under hydrogenation conditions (e.g., using NaBH₄ or Pd/C) is a common approach. Evidence from analogous syntheses shows that bulky amines (e.g., diisopropylamine) may require bromoacetyl intermediates to enhance reactivity, as chloroacetyl derivatives exhibit lower yields (49-63%) . Optimization of reaction temperature (e.g., 82°C in acetonitrile) and base selection (NaHCO₃ or K₂CO₃) is critical for improving efficiency .
Q. Which spectroscopic techniques are most effective for characterizing (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine?
- Methodology :
- NMR : ¹H and ¹³C NMR can confirm the structure, with pyridinyl protons appearing as distinct aromatic signals (δ ~7.5–8.5 ppm) and methyl/methylpropyl groups as singlets/multiplets in aliphatic regions (δ ~0.8–3.0 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., exact mass ~212.08 Da for C₁₁H₁₆ClN₂).
- FT-IR : Stretching frequencies for C-Cl (~550–750 cm⁻¹) and C-N (~1250 cm⁻¹) bonds validate functional groups.
Q. What safety protocols should be followed when handling (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine in the lab?
- Methodology :
- Skin/Eye Protection : Use nitrile gloves and goggles. In case of contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, as secondary amines can release hazardous gases under heat .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in (6-Chloropyridin-3-yl)methyl(2-methylpropyl)amine?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides precise bond lengths and angles. For example, the chloropyridinyl group’s planarity and methylpropyl chain conformation can be validated using ORTEP-3 for 3D visualization . Challenges include resolving disorder in flexible alkyl chains; iterative refinement with restraints improves accuracy .
Q. What mechanistic insights explain the compound’s reactivity with aromatic vs. aliphatic amines?
- Methodology : DFT calculations or kinetic studies can elucidate electronic effects. The electron-withdrawing Cl on pyridine reduces nucleophilicity at the methyl group, favoring reactions with stronger nucleophiles (e.g., thiols or bromoacetyl-activated amines). Evidence shows benzothiazole-2-thiol reacts efficiently (90% yield), while bulky amines require bromo intermediates .
Q. How do substituents on the pyridine ring influence the compound’s physicochemical properties?
- Methodology :
- LogP Studies : Replace Cl with F or CH₃ to assess hydrophobicity changes via HPLC retention times.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition points; electron-withdrawing groups (e.g., Cl) enhance stability compared to methoxy derivatives .
Q. What strategies mitigate challenges in refining crystallographic data for flexible alkyl chains?
- Methodology : Apply SHELXL’s restraints (e.g., DFIX, SIMU) to model disorder in the methylpropyl group. High-resolution data (≤1.0 Å) improves electron density maps, while twinning analysis in SHELXE resolves pseudo-symmetry issues .
Notes
- For advanced studies, cross-validate computational models with experimental data (e.g., SC-XRD, NMR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
